dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
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Description
Dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C17H19N5O6 and its molecular weight is 389.368. The purity is usually 95%.
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Scientific Research Applications
Cycloaddition Reactions in Heterocyclic Synthesis
The compound participates in cycloaddition reactions, contributing to the synthesis of heterocyclic compounds. For example, it reacts in 1,3-dipolar cycloaddition processes to create various heterocyclic frameworks, demonstrating its versatility in organic synthesis and potential application in medicinal chemistry and materials science (Hunnur, Latthe, & Badami, 2005).
Novel Synthesis Methods
A study outlines a novel one-pot method for synthesizing triazoloapyrimidinedicarboxylates using this compound. The use of silica sodium carbonate as a solid base catalyst in the reaction indicates an environmentally benign approach to heterocyclic compound synthesis, highlighting its role in the development of green chemistry protocols (Karami, Farahi, & Banaki, 2015).
Synthesis of Arylpyruvic Acid Derivatives
Research into the synthesis of N-{2[((1Z)-1-{[(2, 6-dimethylphenyl)amino]carbonyl}-3-oxo-3-arylprop-1-en-1-yl)amino]ethyl}-N,N-dimethyl-1-oxoethanaminium chlorides, which have high local-anesthetic activity, incorporates the use of arylpyruvic acid enaminoamides, showcasing the compound's application in developing new pharmaceuticals (Chernov, Chashchina, Igidov, & Syropyatov, 2014).
Heterocyclic Compound Synthesis
The compound is used in the synthesis of various heterocyclic compounds, such as those involving the creation of thiophenes through [3 + 2] annulation strategies. This illustrates its critical role in constructing complex molecular architectures, which are essential in drug development and material science (Sahu et al., 2015).
Properties
IUPAC Name |
dimethyl 1-[2-[(2,3-dimethylphenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6/c1-9-6-5-7-11(10(9)2)18-17(26)19-12(23)8-22-14(16(25)28-4)13(20-21-22)15(24)27-3/h5-7H,8H2,1-4H3,(H2,18,19,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVMUUHCPJVPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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